Litseaverticillol E

Description

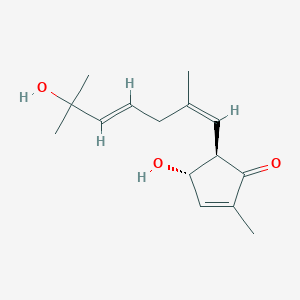

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4S,5R)-4-hydroxy-5-[(1Z,4E)-6-hydroxy-2,6-dimethylhepta-1,4-dienyl]-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C15H22O3/c1-10(6-5-7-15(3,4)18)8-12-13(16)9-11(2)14(12)17/h5,7-9,12-13,16,18H,6H2,1-4H3/b7-5+,10-8-/t12-,13+/m1/s1 |

InChI Key |

BYCYEWSQFFBUSU-CYXQZXPYSA-N |

SMILES |

CC1=CC(C(C1=O)C=C(C)CC=CC(C)(C)O)O |

Isomeric SMILES |

CC1=C[C@@H]([C@H](C1=O)/C=C(/C)\C/C=C/C(C)(C)O)O |

Canonical SMILES |

CC1=CC(C(C1=O)C=C(C)CC=CC(C)(C)O)O |

Synonyms |

litseaverticillol E |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Litseaverticillol E

Extraction Techniques from Natural Sources

The initial step in isolating Litseaverticillol E involves its extraction from the plant material, followed by a guided process to concentrate the bioactive components.

The primary source for this compound is the leaves and twigs of Litsea verticillata Hance (Lauraceae). researchgate.netfrontiersin.org The extraction process begins with the collection and preparation of this plant material. A solvent-based approach is employed to create a crude extract containing a wide array of secondary metabolites.

Research indicates that a chloroform (B151607) (CHCl₃) extract of the leaves and twigs has proven effective for isolating litseaverticillol-type compounds. frontiersin.orgmdpi.com In a typical procedure, the dried and powdered plant material is subjected to exhaustive extraction with chloroform. This solvent is chosen for its ability to dissolve a broad spectrum of medium-polarity organic compounds, including the sesquiterpenoid class to which this compound belongs. The resulting chloroform-soluble extract serves as the starting point for subsequent fractionation and purification. mdpi.com

Bioassay-guided fractionation is a pivotal strategy that systematically directs the separation process toward isolating the most biologically active compounds. numberanalytics.com This method avoids the indiscriminate isolation of all chemical constituents, focusing instead on fractions that demonstrate a desired biological effect. For the litseaverticillol family of compounds, including this compound, the guiding bioassay has been the inhibition of the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov

The process begins with the crude chloroform extract, which is shown to inhibit HIV-1 replication. frontiersin.orgmdpi.com This active extract is then subjected to an initial separation step, typically using column chromatography, to yield several fractions. Each fraction is then tested in the anti-HIV assay. semanticscholar.org Fractions that exhibit significant activity are selected for further rounds of separation and testing. This iterative process is repeated, progressively narrowing down the complexity of the mixture until pure, active compounds are isolated. numberanalytics.com this compound was identified through this targeted approach, with studies noting its favorable selectivity index (SI), which represents a balance between antiviral potency and cellular toxicity. frontiersin.orgnih.govresearchgate.net

| Table 1: Summary of Extraction and Bioassay-Guided Fractionation | |

| Step | Description |

| Natural Source | Leaves and twigs of Litsea verticillata Hance. researchgate.netfrontiersin.org |

| Initial Extraction | The plant material is extracted with a solvent such as chloroform to yield a crude extract. mdpi.com |

| Guiding Bioassay | Anti-HIV-1 replication assays are used to test the biological activity of extracts and fractions. researchgate.netfrontiersin.org |

| Fractionation | The crude extract is separated into simpler fractions using chromatographic methods. mdpi.comsemanticscholar.org |

| Iterative Process | Active fractions are repeatedly separated and tested, concentrating the bioactive compounds until pure isolates like this compound are obtained. numberanalytics.com |

Solvent-Based Extraction Approaches

Chromatographic Purification Techniques

Following initial extraction and fractionation, a sequence of chromatographic methods is essential to achieve the high degree of purity required for structural elucidation and biological characterization.

Preparative High-Performance Liquid Chromatography (HPLC) represents a high-resolution purification technique often employed in the final stages of isolation. After preliminary separation by lower-resolution methods, the enriched fractions containing this compound are subjected to preparative HPLC. frontiersin.orgresearchgate.net This technique uses high pressure to pass the solvent through columns packed with very fine particles, enabling the separation of structurally similar compounds. diva-portal.org The use of preparative HPLC was a critical step in obtaining this compound in a pure form from the complex fractions derived from L. verticillata. frontiersin.orgresearchgate.net

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts. column-chromatography.comteledynelabs.com Silica gel, a porous form of silicon dioxide, acts as the stationary phase. teledynelabs.com In the isolation of this compound, the crude chloroform extract is first applied to a silica gel column. frontiersin.orgresearchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the polar silica gel and the mobile phase. teledynelabs.com This step effectively separates the complex extract into several less complex fractions, which can then be further purified using more advanced techniques. tandfonline.com

Flash chromatography is an evolution of traditional column chromatography that utilizes moderate pressure (50-200 psi) to accelerate the separation process. chromatographyonline.comhawachhplccolumn.com This technique is faster than gravity-fed chromatography and is used extensively for the purification of natural products. chromatographyonline.com In the isolation pathway for this compound and its congeners, flash column chromatography was used successively on both normal-phase (silica gel) and reversed-phase (RP-18) stationary phases. frontiersin.org This multi-stage flash chromatography approach allows for efficient and rapid separation of the fractions obtained from the initial silica gel column, leading to fractions that are significantly enriched in the target compounds before final purification by preparative HPLC. frontiersin.orgepfl.ch

| Table 2: Chromatographic Techniques for this compound Purification | |

| Technique | Role in Purification |

| Silica Gel Column Chromatography | Initial, low-resolution fractionation of the crude chloroform extract to separate it into simpler groups of compounds. frontiersin.orgresearchgate.net |

| Flash Chromatography | Intermediate purification of fractions from the initial column. Used with both silica gel and RP-18 to achieve rapid and efficient separation. frontiersin.orgchromatographyonline.com |

| Preparative HPLC | Final, high-resolution purification step to isolate pure this compound from the enriched, semi-purified fractions. frontiersin.orgresearchgate.netresearchgate.net |

Advanced Separation Techniques for Complex Mixtures

The separation of this compound from the crude plant extract involves a combination of modern chromatographic techniques. Traditional methods such as silica gel column chromatography and size-exclusion chromatography using materials like Sephadex LH-20 are often employed in the initial fractionation stages. mdpi.comresearchgate.net However, to resolve the intricate mixture of closely related litseane sesquiterpenoids, more sophisticated and higher-resolution methods are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the final purification stages of this compound. Semipreparative HPLC, in particular, is utilized to isolate the pure compound from fractions enriched by previous chromatographic steps. researchgate.net This technique offers superior resolution and efficiency compared to standard column chromatography. The selection of the stationary phase (e.g., reversed-phase C18) and the optimization of the mobile phase (often a gradient mixture of solvents like methanol (B129727) and water) are critical for separating isomers and compounds with minor structural differences.

Centrifugal Partition Chromatography (CPC) represents a significant advancement in the separation of natural products. researchgate.netbiorxiv.orgresearchgate.net This technique is a form of counter-current chromatography that utilizes a liquid-liquid partitioning system, eliminating the need for a solid stationary support and thus avoiding irreversible adsorption of the sample. researchgate.netresearchgate.net For the separation of sesquiterpenoids from the Lauraceae family, CPC has been shown to be highly effective. researchgate.net The method involves a two-phase solvent system, and its operation in dual mode (descending and ascending) allows for high recovery rates and resolution, making it an ideal choice for fractionating complex extracts containing compounds like this compound. researchgate.net

Hyphenated Techniques , such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of volatile and semi-volatile compounds in complex mixtures. researchgate.netresearchgate.net While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for profiling the chemical composition of the essential oil from Litsea species. researchgate.netresearchgate.net This analysis helps in understanding the chemical environment from which this compound is isolated and can guide the development of targeted purification strategies. The optimization of HS-SPME parameters, such as fiber coating, extraction time, and temperature, is crucial for the effective extraction of terpenoids. scielo.br

The following table outlines the parameters for a representative advanced separation technique used in the isolation of sesquiterpenoids from Litsea species.

| Parameter | Centrifugal Partition Chromatography (CPC) for Sesquiterpenoid Fractionation |

| Instrument | Armen Instrument CPC |

| Solvent System | n-hexane-methanol-water (10:8.5:1.5, v/v/v) |

| Mode of Operation | Dual mode (descending to ascending) |

| Flow Rate | 5.0 mL/min |

| Rotational Speed | 1500 rpm |

| Detection | UV at 254 nm |

| Sample | Pre-fractionated chloroform extract of Litsea species |

| Outcome | High-resolution fractionation of sesquiterpenoids with high recovery (>95%) |

| This table is a representative example based on methodologies used for similar compounds from the Lauraceae family. researchgate.net |

Elucidation of Litseaverticillol E Molecular Structure and Stereochemistry

Spectroscopic Approaches for Structural Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable insights into the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. tanta.edu.eg In the initial analysis of compounds from Litsea verticillata, IR spectroscopy was instrumental in identifying key structural motifs. researchgate.net

While specific IR data for the correctly assigned structure of Litseaverticillol E is not extensively detailed in isolation in the available literature, the analysis of related litseaverticillols and the reassignment context suggest the presence of characteristic absorptions. The revised structure of this compound contains a hydroperoxide (-OOH) group and a hydroxyl (-OH) group. oatext.comacs.orgresearchgate.net

General characteristic IR absorptions expected for a molecule with the structure of this compound would include:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | ~3200-3600 (broad) | Stretching |

| O-H (hydroperoxide) | ~3300-3500 (broad) | Stretching |

| C-H (alkane) | ~2850-3000 | Stretching |

| C=C (alkene) | ~1640-1680 | Stretching |

| C-O | ~1050-1150 | Stretching |

This table represents expected ranges for the functional groups present in this compound and is not based on experimentally reported data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). technologynetworks.comwikipedia.org For sesquiterpenoids like this compound, UV-Vis spectroscopy helps in identifying conjugated systems, such as conjugated double bonds. msu.edu

The UV spectrum of the related compound, isolitseane A, showed absorption maxima (λmax) at 207.1 nm and 235.3 nm, indicative of its chromophoric system. researchgate.net For this compound, the presence of isolated and conjugated double bonds in its unique litseane skeleton would result in characteristic UV absorptions. nih.gov The electronic transitions, typically π → π* and n → π*, are responsible for these absorptions. shu.ac.uk The exact λmax values for this compound would be crucial for confirming the nature and extent of its conjugated system.

| Type of Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | ~170-250 | Conjugated diene |

| n → σ | ~150-250 | C-O (alcohol, ether) |

This table illustrates the types of electronic transitions relevant to the chromophores in this compound.

X-ray Crystallography for Absolute Configuration Determination (if applicable for this compound)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. wikipedia.orgosu.edu This method involves diffracting a beam of X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. mpg.de

In the context of the litseaverticillols, the initial compounds isolated, including Litseaverticillol A, were found to be racemic mixtures, as determined by optical rotation analyses and Mosher ester reactions. nih.gov This suggests that the natural products were isolated as an equal mixture of both enantiomers. For a racemic mixture, obtaining a single crystal suitable for X-ray diffraction that would allow for the determination of the absolute configuration of one enantiomer can be challenging. While X-ray crystallography has been used to elucidate the structures of other complex natural products, its specific application to this compound for determining its absolute configuration has not been reported in the reviewed literature. The stereochemical configurations of the litseaverticillols were primarily established through other methods, including total synthesis and comparison of spectroscopic data. nih.gov

Computational Methods in Support of Structural Elucidation

In modern organic chemistry, computational methods are increasingly used alongside experimental data to elucidate and confirm molecular structures. acdlabs.comnih.gov These methods, such as Density Functional Theory (DFT), can be used to calculate various spectroscopic parameters, including NMR chemical shifts and IR frequencies, for a proposed structure. mdpi.com These calculated data can then be compared with the experimental data to validate the proposed structure.

While the initial elucidation and subsequent reassignment of this compound's structure were primarily driven by spectroscopic analysis and synthetic evidence, computational chemistry offers a powerful tool for such complex structural problems. oatext.comresearchgate.netscispace.com For instance, after a structure is proposed, computational models can predict its 1D and 2D NMR spectra. nih.gov A close match between the predicted and experimental spectra provides strong support for the correctness of the elucidated structure. Although direct reports on the extensive use of computational methods for the initial structural determination of this compound are scarce, this approach is now a standard part of the toolkit for natural product chemists facing similar challenges. acdlabs.com

Historical Reassessment of this compound Structure: Methodological Implications

The structural elucidation of this compound is a notable case of structural reassignment in natural product chemistry. The initially proposed structure was later revised based on new experimental evidence. rsc.org This revision was achieved through a biomimetic total synthesis. oatext.comresearchgate.net

The synthesis, which aimed to mimic the proposed biosynthetic pathway of the litseaverticillols, yielded a compound whose spectroscopic data did not match that of the natural this compound. researchgate.netcuny.edu This discrepancy prompted a re-evaluation of the original structural assignment. Further synthetic efforts, specifically a biomimetic synthesis involving a [4+2]-initiated reaction cascade and an ene reaction with singlet oxygen, led to the successful synthesis of a molecule identical to the natural product. researchgate.net

This work led to the reassignment of this compound's structure to one containing an allylic hydroperoxide. acs.orgresearchgate.net This revision not only corrected the structure of a single compound but also provided strong support for the proposed biogenetic hypothesis for this class of sesquiterpenoids. acs.orgresearchgate.net The case of this compound underscores the importance of total synthesis as a definitive tool for structural verification and highlights how synthetic chemistry can be instrumental in correcting and refining our understanding of complex natural products. oatext.comscispace.com

Biosynthetic Pathways and Proposed Biogenesis of Litseaverticillol E

Mevalonate (B85504) Pathway Precursors and Intermediates in Litseane Biosynthesis

Like most sesquiterpenes, the carbon skeleton of the litseane family is proposed to originate from the mevalonate (MVA) pathway. frontiersin.orgnih.gov This fundamental metabolic route converts three molecules of acetyl-CoA into the five-carbon building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov

A plausible biosynthetic pathway for the litseane skeleton begins with the condensation of these C5 units to form geranyl diphosphate (GPP, a C10 precursor), followed by another condensation with IPP to yield the C15 intermediate, farnesyl diphosphate (FPP). frontiersin.orgnih.gov It is postulated that FPP (or a derivative like a geranyl-derived cation condensing with IPP) undergoes subsequent oxidation and cyclization steps to form the foundational structure of the litseaverticillol family. frontiersin.orgnih.gov This initial sequence, rooted in the MVA pathway, provides the essential C15 framework upon which further, more unusual transformations occur.

Role of Singlet Oxygen (¹O₂) in Litseaverticillol E Formation

A key feature of the proposed biogenesis of the litseaverticillol family is the crucial involvement of singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. uoc.gr The plant's natural environment provides all the necessary components for its formation: atmospheric oxygen (O₂), sunlight (hν), and natural photosensitizers like chlorophylls (B1240455) or tannins. uoc.gruoc.gruoc.gr The reactions of singlet oxygen are believed to be responsible for both the formation of the core structure and the functionalization of the side chain, leading to the diversity observed within the litseaverticillol family. uoc.grresearchgate.net

The formation of the characteristic 4-hydroxycyclopentenone core of the litseaverticillols is hypothesized to begin with a biomimetic, singlet oxygen-mediated cascade. uoc.gruoc.gr This sequence is initiated by a hetero-Diels-Alder [4+2] cycloaddition reaction between singlet oxygen and the diene system of a furan (B31954) precursor, such as sesquirosefuran. uoc.grthieme-connect.com

This cycloaddition yields a labile endoperoxide intermediate. uoc.gr The endoperoxide is susceptible to nucleophilic opening, which, after a series of steps including reduction and elimination, produces an achiral (Z)-1,4-enedicarbonyl intermediate. uoc.gruoc.gr A subsequent non-enzymatic, intramolecular aldol (B89426) reaction of this dicarbonyl compound assembles the final 4-hydroxycyclopentenone core of the "first-generation" litseaverticillols, such as Litseaverticillol A and B. uoc.gruoc.gr This elegant one-pot cascade involving five distinct synthetic operations has been successfully demonstrated in the laboratory, lending strong support to the proposed biogenetic pathway. uoc.gruoc.gr

The "second-generation" litseaverticillols, a group that includes this compound, are believed to be formed through the further oxidation of the "first-generation" compounds. uoc.gruoc.gr This transformation is accomplished via a different mode of singlet oxygen reactivity: the ene reaction. thieme-connect.comacs.org

In this step, singlet oxygen reacts with one of the double bonds in the unsaturated side chain of a first-generation litseaverticillol. uoc.gr Specifically, the structure of this compound was reassigned and confirmed through biomimetic synthesis to be a stable tertiary hydroperoxide. uoc.grthieme-connect.comcsic.es This hydroperoxide is the product of a chemoselective ene reaction between singlet oxygen and the Δ10,11 double bond in the side chain of Litseaverticillol A. uoc.grthieme-connect.com The confirmation of this compound's structure as an allylic hydroperoxide provided compelling evidence for the proposed biogenetic role of singlet oxygen in creating the second-generation members of this natural product family. uoc.grresearchgate.netacs.org

[4+2] Cycloaddition Reactions in Core Skeleton Formation

Non-Enzymatic Mechanisms for Racemic Litseaverticillol Formation

One of the most intriguing aspects of the litseaverticillols is their natural occurrence as racemic mixtures (containing both enantiomers in a 1:1 ratio). uoc.grresearchgate.netresearchgate.net Natural products are typically biosynthesized by chiral enzymes, which results in the formation of a single enantiomer. The racemic nature of litseaverticillols strongly suggests that key bond-forming steps in their biogenesis are non-enzymatic. uoc.gruoc.gracs.org

The proposed singlet oxygen-mediated pathway provides a robust explanation for this observation. The cascade begins with an achiral furan precursor. uoc.gr The key intramolecular aldol reaction that forms the cyclopentenone ring from the achiral 1,4-enedicarbonyl intermediate is a non-enzymatic process, leading to the formation of both enantiomers of the litseaverticillol core in equal amounts. uoc.gruoc.gr This non-enzymatic, photochemical synthesis, relying on readily available precursors in the plant, accounts for the observed lack of optical activity. uoc.gruoc.gr

Proposed Biogenetic Relationships within the Litseaverticillol Family

The proposed biosynthetic model provides a clear and unified view of the relationships between the various members of the litseaverticillol family. The family can be conceptually divided into two tiers. uoc.gruoc.gr

First-Generation Litseaverticillols : This group, including Litseaverticillols A, B, and C, is formed directly from the initial singlet oxygen [4+2] cycloaddition cascade followed by the intramolecular aldol reaction. uoc.gruoc.gr The geometric isomers (E/Z) at the Δ6,7 double bond, such as that differentiating Litseaverticillol A from B, can arise from isomerization of the acyclic dicarbonyl intermediate or via a base-mediated retro-aldol/aldol equilibration of the final products. uoc.gruoc.gr

Second-Generation Litseaverticillols : This group, which includes Litseaverticillols D, E, F, G, and H, arises from the direct, singlet oxygen-mediated oxidation of the first generation via ene reactions. uoc.gruoc.gr For example, Litseaverticillols D, F, and G are the three possible ene products from the reaction of ¹O₂ with the side chain of Litseaverticillol A. uoc.gruoc.gr As established, this compound is also derived from Litseaverticillol A, but its structure is that of the hydroperoxide intermediate, not a reduced alcohol. uoc.gr This hierarchical relationship, where a single furan precursor can give rise to the entire family through a series of photochemical reactions, highlights an elegant and efficient strategy employed by nature. uoc.gr

Chemical Synthesis and Derivatization of Litseaverticillol E and Analogs

Biomimetic Total Synthesis Strategies

Inspired by the proposed natural formation of litseaverticillols, researchers have devised biomimetic total synthesis strategies that mimic these biosynthetic pathways. uoc.gr A central theme in these approaches is the utilization of photochemical reactions, particularly those involving singlet oxygen, which is believed to play a crucial role in the natural production of these compounds within the plant Litsea verticillata. uoc.grresearchgate.net

Cascade Reaction Sequences Initiated by Photochemical Processes

A cornerstone of the biomimetic synthesis of the litseaverticillol family is the implementation of a one-pot cascade sequence initiated by a photochemical reaction. researchgate.netnih.gov This elegant strategy often commences with the [4+2] cycloaddition of photochemically generated singlet oxygen with a furan (B31954) precursor. researchgate.netnih.gov This initial step triggers a series of transformations, ultimately leading to the formation of the fully functionalized litseaverticillol core. researchgate.netnih.gov This cascade approach is highly efficient, minimizing the number of separate synthetic operations and avoiding the need for cumbersome protecting groups. uoc.gr The process is thought to mirror the natural biogenesis where naturally occurring furans, such as sesquirosefuran, react with singlet oxygen. uoc.gr This reaction forms a labile (Z)-1,4-enedione, which can then undergo an intramolecular aldol (B89426) reaction to yield the first-generation litseaverticillols. uoc.gr

Strategic Use of Singlet Oxygen in Synthetic Routes

Singlet oxygen (¹O₂) is a key reagent in the biomimetic synthesis of litseaverticillols, participating in two distinct and crucial types of reactions: the [4+2] cycloaddition with furans and the ene reaction with double bonds. researchgate.netnih.gov The [4+2] cycloaddition initiates the cascade that forms the core structure, while regioselective ene reactions are employed to functionalize the side chains of the litseaverticillol molecules. researchgate.net For instance, the synthesis of Litseaverticillol E involves a chemoselective photochemical ¹O₂-ene reaction. uoc.gr The strategic application of singlet oxygen, often generated using a photosensitizer like methylene (B1212753) blue and light, allows for the precise and controlled introduction of oxygen functionalities, which is critical for achieving the final complex structures of these natural products. uoc.grfrontiersin.org This methodology proved instrumental in the total synthesis of litseaverticillols B, E, I, and J, and importantly, led to the structural reassignment of this compound to an allylic hydroperoxide. uoc.grresearchgate.netnih.gov

Enantioselective Total Synthesis Approaches

While initial syntheses produced racemic mixtures of litseaverticillols, subsequent efforts have focused on developing enantioselective routes to obtain optically pure isomers. tandfonline.com This is particularly important for understanding the specific biological activities of each enantiomer.

Asymmetric Reaction Methodologies (e.g., Evans Aldol Reaction)

A significant breakthrough in the enantioselective synthesis of litseaverticillols was the application of the Evans asymmetric aldol reaction. frontiersin.orgtandfonline.com This powerful method allows for the creation of new stereocenters with a high degree of control. tcichemicals.com In the synthesis of the enantiomers of litseaverticillols A and B, an Evans aldol reaction was employed as a key carbon-carbon bond-forming step. frontiersin.org The reaction of an oxazolidinone derivative with an aldehyde via a syn-selective Evans aldol reaction produced the desired aldol products with high stereoselectivity. frontiersin.orgtcichemicals.com

Stereochemical Control in Litseaverticillol Synthesis

Achieving precise stereochemical control is a paramount challenge in the total synthesis of complex molecules like litseaverticillols. beilstein-institut.deiupac.orgrsc.org In the enantioselective synthesis of litseaverticillols A and B, after the initial stereocenter is set by the Evans aldol reaction, subsequent steps must proceed without epimerization. tandfonline.com For instance, the conversion of the aldol product to a thiol ester intermediate required careful selection of reagents to prevent undesirable changes in stereochemistry. tandfonline.comjst.go.jp The use of "EtSCeCl₂," prepared from EtSLi and CeCl₃, was found to be crucial in preventing epimerization during this transformation. tandfonline.comjst.go.jp Further stereochemical challenges are addressed through methods like microwave-promoted cyclization of stannylated thiol ester intermediates to form the core structure. frontiersin.org

Development of Divergent Synthetic Pathways for this compound and Congeners

Divergent synthetic strategies have proven to be highly effective for the efficient production of a variety of litseaverticillol congeners from a common intermediate. researchgate.netmdpi.com This approach allows for the systematic exploration of the chemical space around the litseaverticillol scaffold and the generation of analogs for biological evaluation.

The synthesis often starts with a readily available precursor, such as citraconic anhydride, which is converted in a few steps to a key intermediate like 2-triisopropylsilyloxyfuran. researchgate.net This intermediate can then be elaborated through a series of reactions, including the singlet oxygen-initiated cascade, to produce first-generation litseaverticillols. researchgate.netfrontiersin.org These initial products then serve as branching points for the synthesis of second-generation congeners, including this compound. uoc.grfrontiersin.org For example, ¹O₂-mediated oxidation of the distal double bond in the side chain of Litseaverticillol A leads to the formation of this compound. frontiersin.org This divergent approach has been instrumental in the synthesis of a range of litseaverticillols, including A, B, C, D, F, G, I, and J, and has enabled the structural elucidation and confirmation of these complex natural products. uoc.grfrontiersin.orgnih.gov

Synthesis of this compound Analogs for Chemical Biology Investigations

The development of analogs of this compound is a key area of research, driven by the compound's interesting biological profile, particularly its anti-HIV activity. frontiersin.orgresearchgate.net The synthesis of structural variants allows for a deeper understanding of structure-activity relationships (SAR) and the exploration of new chemical space for potential therapeutic agents. These investigations are guided by rational design principles and executed through sophisticated synthetic methodologies.

Rational Design of Structural Modifications

The rational design of this compound analogs is rooted in its biosynthetic pathway and its confirmed chemical structure. The discovery that the true structure of this compound contains an allylic hydroperoxide, a finding supported by its total synthesis, provides a strong basis for its biogenetic hypothesis and a starting point for analog design. nih.govresearchgate.net The goal of these modifications is often to enhance biological potency, improve the selectivity index, or create probes for chemical biology studies to elucidate the mechanism of action. researchgate.net

Key strategies in the rational design of these analogs include:

Biomimetic-Inspired Modifications : Based on the proposed biomimetic synthesis, it is hypothesized that other related isomers exist in nature but have not yet been isolated. uoc.gr For instance, the synthesis of the Δ6,7 Z-geometrical isomers of related litseaverticillols is proposed as a way to test their potential anti-HIV activity. uoc.gr

Isomeric Variation : The synthesis can be adapted to produce different isomers of this compound. For example, substituting neryl-bromide for geranyl-bromide in the alkylation step during synthesis could yield this compound's isomer, Litseaverticillol B, allowing for comparative biological evaluation. uoc.gr

Modification of Key Functional Groups : The allylic hydroperoxide moiety, confirmed through structural reassignment, is a critical feature. nih.govresearchgate.net Analogs could be designed by modifying this group to explore its role in the compound's biological activity.

Diverted Total Synthesis (DTS) : This proven strategy allows for modifications at various stages of an established total synthesis route. rsc.org By intercepting intermediates in the synthesis of this compound, diverse analogs can be generated from a common synthetic pathway.

Table 1: Rational Design Strategies for this compound Analogs

| Design Strategy | Rationale | Target Modification Example |

|---|---|---|

| Biomimetic-Inspired Design | To synthesize and test the activity of predicted, but not yet isolated, natural isomers. uoc.gr | Synthesis of Δ6,7 Z-geometrical isomers. uoc.gr |

| Isomeric Synthesis | To evaluate the biological importance of stereochemistry and double bond geometry. uoc.gr | Replacement of geranyl-bromide with neryl-bromide to yield isomers like Litseaverticillol B. uoc.gr |

| Functional Group Modification | To probe the importance of the allylic hydroperoxide for biological activity. nih.govresearchgate.net | Reduction or replacement of the hydroperoxide group. |

| Diverted Total Synthesis | To efficiently generate a library of related compounds from a common synthetic route for SAR studies. rsc.org | Modification of side chains or the core cyclopentenone ring from a late-stage synthetic intermediate. uoc.gr |

Synthetic Methodologies for Analog Preparation

The preparation of this compound and its analogs relies on advanced and often biomimetic synthetic strategies. These methods are designed to be efficient and stereoselective, enabling the construction of the complex molecular architecture.

A cornerstone of the synthesis of the litseaverticillol family is a biomimetic approach utilizing singlet oxygen (¹O₂). nih.govresearchgate.net This strategy effectively mimics the proposed natural formation of these compounds. Key reactions in this approach include:

Singlet Oxygen [4+2] Cycloaddition : The synthesis often initiates with a [4+2] cycloaddition reaction between singlet oxygen and a furan moiety. This step is part of a one-pot, multi-operation cascade that efficiently builds the core structure. uoc.gr

Ene Reaction : A subsequent singlet oxygen-mediated ene reaction is used to functionalize side chains with high regioselectivity. This reaction was crucial in the synthesis that led to the structural reassignment of this compound to include an allylic hydroperoxide. researchgate.net

Cascade Reactions : The power of the biomimetic approach lies in its use of cascade sequences, where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity from simple precursors. researchgate.netuoc.gr

Beyond the singlet oxygen strategy, other modern synthetic methods have been employed for related compounds and could be adapted for the synthesis of this compound analogs:

Evans Asymmetric Aldol Reaction : This method has been used for the enantioselective total synthesis of Litseaverticillols A and B, establishing key stereocenters with high control. frontiersin.org

Microwave-Promoted Cyclization : To form the core ring structure, microwave irradiation has been used to promote the cyclization of a stannylated thiol ester intermediate, often resulting in cleaner reactions and shorter reaction times. frontiersin.orgunimi.it

Ring-Closing Metathesis (RCM) : This powerful reaction has been utilized in the synthesis of Litseaverticillols C and K to form cyclic structures. frontiersin.org

Table 2: Synthetic Methodologies for Litseaverticillol Analog Preparation

| Methodology | Description | Application Example |

|---|---|---|

| Singlet Oxygen Chemistry | Involves a [4+2] cycloaddition with a furan followed by an ene reaction to install key functional groups. nih.govresearchgate.netuoc.gr | Total synthesis of Litseaverticillols B, E, I, and J. nih.gov |

| Evans Asymmetric Aldol Reaction | A reliable method for creating chiral centers with high enantioselectivity. frontiersin.org | Used in the synthesis of Litseaverticillols A and B to set key stereochemistry. frontiersin.org |

| Microwave-Promoted Cyclization | Utilizes microwave energy to accelerate ring-forming reactions. frontiersin.orgunimi.it | Formation of the cyclopentenone core of Litseaverticillols A and B. frontiersin.org |

| Ring-Closing Metathesis (RCM) | A versatile method for the formation of carbon-carbon double bonds in cyclic systems. frontiersin.org | Employed in the synthetic route towards Litseaverticillols C and K. frontiersin.org |

Mechanistic Studies of Litseaverticillol E Bioactivity in in Vitro Models

Evaluation of Antiviral Activity in Cellular Systems (e.g., Anti-HIV-1 Replication)

To assess the antiviral potential of Litseaverticillol E, researchers utilize cellular systems that mimic viral replication processes in a controlled laboratory environment. These assays are fundamental for determining the efficacy and specificity of a compound's antiviral effects.

The anti-HIV-1 activity of this compound and its related compounds has been quantified using reporter cell line systems. frontiersin.org A commonly employed cell line is the HOG.R5 system, which is engineered to quantify the replication of HIV-1. frontiersin.org Another widely used and well-characterized system is the TZM-bl cell line. nih.govmdpi.com TZM-bl cells are derived from HeLa cells and are genetically modified to express the CD4, CCR5, and CXCR4 receptors necessary for HIV-1 entry. nih.govmdpi.com

Crucially, these cells contain integrated reporter genes, such as firefly luciferase, under the control of the HIV-1 long terminal repeat (LTR) promoter. nih.govmdpi.com When HIV-1 infects these cells, the viral Tat protein is produced, which then activates the LTR promoter, leading to the expression of the luciferase enzyme. The resulting luminescence is directly proportional to the level of viral replication, allowing for a sensitive and quantitative measurement of infection. nih.gov The reduction in luciferase activity in the presence of a test compound indicates its inhibitory effect on viral replication. nih.gov

The antiviral efficacy and cytotoxicity of this compound are defined by specific quantitative parameters. The 50% inhibitory concentration (IC₅₀) represents the concentration of the compound that inhibits viral replication by 50%. frontiersin.orgcreative-diagnostics.com The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of host cells by 50%. frontiersin.orgcreative-diagnostics.com

From these two values, the Selectivity Index (SI) is calculated (SI = CC₅₀/IC₅₀). creative-diagnostics.comnih.gov The SI is a critical measure of a compound's therapeutic window, where a higher value signifies greater selectivity for antiviral activity over host cell toxicity. creative-diagnostics.com Compounds with an SI value of 10 or greater are generally considered active and promising for further investigation. creative-diagnostics.com While several litseaverticillols show anti-HIV activity, this compound is noted for having the highest selectivity index among a group of 23 related compounds, with an SI of 3.1. nih.govresearchgate.netnih.govresearcher.life The IC₅₀ values for the litseaverticillol class of compounds in HOG.R5 cells range from 2 to 15 μg/mL. researchgate.net

Table 1: In Vitro Anti-HIV-1 Activity of Selected Litseaverticillols

| Compound | IC₅₀ (μg/mL) | CC₅₀ (μg/mL) | Selectivity Index (SI) | Cell Line |

|---|---|---|---|---|

| Litseaverticillol A | 5.0 | 13.2 | 2.6 | HOG.R5 |

| Litseaverticillol B-H | 2-15 | 2-3 fold higher than IC₅₀ | 2-3 | HOG.R5 |

| This compound | Data not specified | Data not specified | 3.1 | Not specified |

Data compiled from multiple sources. frontiersin.orgnih.govresearchgate.net

Reporter Cell Line Systems for Activity Quantification

Investigation of Molecular and Cellular Targets

Identifying the precise molecular and cellular targets of this compound is key to understanding its mechanism of action.

While specific protein-ligand binding studies for this compound are not extensively detailed in available literature, its mechanism is understood through its classification as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This implies an interaction with the HIV-1 reverse transcriptase enzyme.

The primary antiviral mechanism of this compound is the inhibition of a critical enzyme in the HIV-1 life cycle: reverse transcriptase (RT). mdpi.comresearchgate.net This enzyme is responsible for converting the viral RNA genome into DNA, a process essential for the virus to integrate its genetic material into the host cell's genome and replicate. mdpi.comresearchgate.net

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleosides at the enzyme's active site, NNRTIs bind to an allosteric pocket on the enzyme. researchgate.net This binding induces a conformational change in the reverse transcriptase, distorting the active site and rendering the enzyme non-functional. By inhibiting reverse transcriptase, this compound effectively halts the viral replication cycle at an early stage. mdpi.com

Protein-Ligand Interaction Studies (if applicable)

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

Structure-activity relationship (SAR) studies explore how the chemical structure of this compound and its analogues influences their anti-HIV activity. These studies are vital for optimizing the compound's potency and selectivity.

The litseaverticillols possess a unique cage-like sesquiterpene skeleton designated as "litseane". researchgate.net Studies on a range of these compounds, including Litseaverticillols A through M, have provided insights into their SAR. nih.govresearchgate.networldscientific.com The anti-HIV activity of this class of molecules suggests they are good candidates for analog production to potentially improve efficacy. researchgate.net For example, Litseaverticillol B shows potent activity with an IC₅₀ between 2 and 3 μg/mL, while this compound displays the most favorable balance of activity and toxicity with the highest selectivity index. nih.govresearchgate.net The structural differences between these various derivatives, such as the position and stereochemistry of hydroxyl groups and other substituents on the litseane core, are believed to be responsible for the observed differences in their biological activity. A structural reassignment for this compound has been part of the broader effort to synthesize these complex molecules and understand their biomimetic pathways. nih.gov These findings underscore the importance of the specific three-dimensional arrangement of the molecule for its interaction with the HIV-1 reverse transcriptase. nih.govnih.gov

Influence of Geometrical Configuration on Biological Activity

The geometrical configuration, specifically the stereochemistry of the double bonds within the molecular structure, plays a pivotal role in the anti-HIV potency of the litseaverticillol family. Initial studies into the structure-activity relationships of these sesquiterpenes identified the geometry at the Δ6,7 double bond as a key determinant of activity. nih.gov

A comparison between litseaverticillol A, which possesses an E (trans) configuration at the Δ6,7 double bond, and litseaverticillol B, its corresponding Z (cis) isomer, reveals a significant difference in potency. Research has shown that a change from the E to the Z configuration at this position can result in a two- to three-fold enhancement in anti-HIV activity. uoc.gr This finding suggests that the Z-geometry allows for a more favorable interaction with the biological target. This compound is understood to be a second-generation oxidation product of litseaverticillol B, meaning it retains this beneficial Z configuration. uoc.gr This structural feature is considered a consistent contributor to the improved anti-HIV activity observed throughout the series. uoc.gr

Table 1: Influence of Δ6,7 Geometrical Configuration on Anti-HIV Activity

| Compound | Δ6,7 Configuration | Relative Anti-HIV Activity |

|---|---|---|

| Litseaverticillol A | E (trans) | Base Activity |

| Litseaverticillol B | Z (cis) | 2-3x Higher than Litseaverticillol A |

Role of Chirality in Bioactivity Modulation

Chirality, or the "handedness" of a molecule, is another critical factor governing the biological activity of the litseaverticillols. The carbon atom at the C1 position is a key stereocenter, and its specific spatial arrangement has been shown to influence the anti-HIV activity of these compounds. nih.govresearchgate.net

The first sesquiterpenoid of this class to be identified for its anti-HIV-1 properties, litseaverticillol A, was notably isolated as a racemic mixture, meaning it contained equal amounts of both enantiomers. nih.gov While specific in vitro data comparing the individual enantiomers of this compound are not detailed in the available literature, the established importance of chirality for the compound class underscores its likely significance. The precise three-dimensional structure dictated by the stereochemistry at C1 and other chiral centers is fundamental for the molecule's ability to bind effectively to its target, thereby modulating its biological response.

Impact of Functional Group Modifications on In Vitro Potency

The presence and positioning of specific functional groups are paramount to the bioactivity of this compound. A crucial discovery was the structural reassignment of this compound, which identified its key functional group as an allylic hydroperoxide (-OOH). uoc.grrhhz.net This feature distinguishes it from its biosynthetic precursors, such as litseaverticillol A and B.

This compound is formed via a biomimetic ene reaction involving singlet oxygen, which oxidizes the side chain of its precursor to introduce the hydroperoxide group. uoc.grresearchgate.net This modification has a profound effect on the compound's biological profile. In initial assays, this compound was not only one of the most potent anti-HIV compounds among the litseaverticillols but also exhibited the highest selectivity index (SI = 3.1). nih.govresearchgate.net The selectivity index, which is the ratio of cytotoxicity (CC₅₀) to antiviral potency (IC₅₀), is a critical measure of a compound's therapeutic window. The high SI value for this compound indicates a favorable balance between its ability to inhibit viral replication and its toxicity to host cells. nih.gov

The significant bioactivity of the hydroperoxide functional group has prompted further research into creating and testing additional hydroperoxide analogues to explore this promising chemical space. uoc.gr

Table 2: Impact of Functional Group Modification on Anti-HIV Activity Profile

| Compound | Key Functional Group | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

|---|---|---|---|---|

| Litseaverticillol A | Alkene Side Chain | 21.4 nih.gov | 56.4 nih.gov | ~2.6 |

| This compound | Allylic Hydroperoxide | Not specified in source | Not specified in source | 3.1 nih.govresearchgate.net |

Compound Index

Future Directions and Research Perspectives

Exploration of Additional Biosynthetic Enzymes and Pathways

The biomimetic synthesis of Litseaverticillol E, involving singlet oxygen, provides a valuable clue to its natural formation. bsmiab.orgmdpi.com However, the specific enzymatic machinery responsible for its biosynthesis in Litsea verticillata remains to be elucidated. Future research should focus on identifying and characterizing the enzymes involved in the construction of the this compound skeleton.

In plants, the biosynthesis of terpenoids originates from the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Terpene synthases (TPS) then catalyze the formation of the diverse terpene skeletons. nih.govunimi.it The introduction of the allylic hydroperoxide in this compound is a critical step. This could be mediated by lipoxygenases (LOXs), enzymes known to catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, or potentially through non-enzymatic photooxidation involving singlet oxygen. wikipedia.orgresearchgate.net

Future studies could involve:

Transcriptome and proteome analysis of Litsea verticillata to identify candidate terpene synthases and oxidizing enzymes. researchgate.net

In vitro characterization of these candidate enzymes to confirm their role in the biosynthesis of the this compound precursor and its subsequent oxidation.

Elucidation of the complete biosynthetic pathway , which would not only provide fundamental scientific knowledge but also open the door for metabolic engineering approaches to enhance the production of this compound or its analogs in microbial or plant-based systems. frontiersin.orgunimi.it

Development of More Efficient and Scalable Synthetic Methodologies

While a biomimetic total synthesis of this compound has been achieved, the development of more efficient and scalable synthetic routes is crucial for producing sufficient quantities for extensive biological evaluation and potential therapeutic development. researchgate.net Future research in this area could focus on:

Asymmetric synthesis to produce enantiomerically pure this compound, which is important for understanding its specific interactions with biological targets.

Flow chemistry approaches , which can offer improved safety, efficiency, and scalability for key transformations, particularly those involving reactive intermediates.

Exploration of alternative starting materials that are more readily available and cost-effective.

Lessons can be learned from the scalable syntheses of other complex sesquiterpenes, such as artemisinin (B1665778) and germacrenes, where innovative synthetic strategies have been successfully implemented. nih.govd-nb.info

Advanced Mechanistic Elucidation of Biological Actions

This compound has demonstrated notable anti-HIV activity with a favorable selectivity index. nih.govfrontiersin.orgresearchgate.net However, the precise molecular mechanism underlying this activity is not yet fully understood. Terpenoids are known to exert their antiviral effects through various mechanisms, including:

Inhibition of viral entry: Preventing the virus from binding to and entering host cells. bsmiab.org

Inhibition of key viral enzymes: Such as reverse transcriptase and protease, which are essential for viral replication. mdpi.comnih.govmdpi.com

Modulation of host cell pathways: For instance, the activation of protein kinase C (PKC), which can interfere with the viral life cycle. bsmiab.orgmdpi.comingentaconnect.com

Future research should employ a range of advanced techniques to pinpoint the mechanism of action of this compound, including:

Viral replication assays to determine the specific stage of the HIV life cycle that is inhibited.

Enzyme inhibition assays to test for direct inhibition of HIV reverse transcriptase and protease.

Cell-based reporter assays to investigate the effect on viral entry and other cellular processes.

"Omics" approaches (genomics, proteomics, metabolomics) to identify cellular pathways modulated by this compound treatment.

A thorough understanding of its mechanism of action is critical for its potential development as a therapeutic agent.

Synthesis and Evaluation of Novel this compound Analogs with Enhanced Biological Profiles

The synthesis of novel analogs of this compound presents a promising strategy to improve its biological activity, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies, guided by the synthesis and biological evaluation of a library of derivatives, can identify the key structural features responsible for its anti-HIV effects. nih.gov

Future synthetic efforts could focus on modifying various parts of the this compound molecule, such as:

The cyclopentenone core

The unsaturated side chain

The allylic hydroperoxide group

The biological evaluation of these analogs would involve the same rigorous anti-HIV and cytotoxicity assays used for the parent compound. nih.gov The goal would be to identify derivatives with increased potency, a higher selectivity index, and improved drug-like properties. researchgate.net

Application of Computational Chemistry in Predictive Bioactivity and SAR Studies

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity of compounds and providing insights into their structure-activity relationships (SAR). researchgate.netnih.govmdpi.com In the context of this compound, computational approaches can be employed in several ways:

Molecular Docking: To predict the binding mode of this compound and its analogs to potential HIV targets, such as reverse transcriptase and protease. tandfonline.comnih.gov This can help to prioritize the synthesis of analogs with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of this compound analogs with their observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound and its analogs when bound to their biological targets. tandfonline.com This can provide a deeper understanding of the key interactions that stabilize the complex and contribute to the compound's activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally estimate the pharmacokinetic and toxicity properties of this compound and its analogs, helping to identify candidates with a higher probability of success in later stages of drug development. nih.gov

By integrating computational and experimental approaches, the exploration of this compound and its derivatives as potential anti-HIV agents can be significantly streamlined and enhanced.

Q & A

Q. What are the established methods for synthesizing Litseaverticillol E, and what key reaction conditions govern its yield and purity?

- Methodological Answer : this compound is synthesized via singlet oxygen-mediated [4+2]-cycloaddition reactions starting from furan precursors like sesquirosefuran. Key conditions include solvent selection (e.g., methanol for nucleophilic attack and CH₂Cl₂ for subsequent ene reactions), photochemical activation, and in situ reduction using triphenylphosphine. Yield optimization requires strict control of oxygen concentration and reaction time to minimize side products like hydroperoxides (e.g., E-73) .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities between this compound and its analogs (e.g., Litseaverticillol D)?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) is essential for distinguishing hydroxyl and carbonyl group positions. Comparative analysis of chemical shifts and coupling constants, combined with X-ray crystallography of crystalline derivatives, helps differentiate stereoisomers. For example, this compound’s revised structure (hydroperoxide E-73) was confirmed via NMR and comparison with synthetic intermediates .

Q. How do researchers design experiments to evaluate the bioactivity of this compound in preliminary assays?

- Methodological Answer : Standardized bioassays include antimicrobial disk diffusion tests, cytotoxicity screens (e.g., MTT assays on cancer cell lines), and enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential). Dose-response curves and IC₅₀ calculations are generated using triplicate measurements, with positive controls (e.g., artemisinin for antimalarial comparisons) to contextualize activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data arising from synthetic vs. naturally isolated this compound?

- Methodological Answer : Discrepancies often stem from post-synthesis isomerization or oxidation. To address this, employ LC-MS/MS to track degradation products and isotopic labeling (e.g., ¹⁸O₂) to confirm oxygen incorporation sites. For example, the revised structure of this compound (hydroperoxide E-73) was validated by isolating intermediates and reanalyzing NOESY correlations under varied pH conditions .

Q. What strategies optimize stereochemical control during the synthesis of this compound’s polyoxygenated core?

- Methodological Answer : Stereoselectivity is achieved through solvent polarity adjustments (e.g., dichloromethane promotes endo transition states in cycloadditions) and chiral auxiliaries. Computational modeling (DFT calculations) predicts favorable transition states, while kinetic trapping via low-temperature quenching prevents epimerization. Monitoring reaction progress with in situ IR spectroscopy ensures enantiomeric excess >90% .

Q. How is computational modeling integrated into studies of this compound’s biosynthesis and structure-activity relationships?

- Methodological Answer : Density Functional Theory (DFT) models simulate singlet oxygen reaction pathways to predict regioselectivity in furan oxidation. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., Plasmodium falciparum enoyl-ACP reductase), guiding SAR studies. QSAR models correlate substituent electronegativity with bioactivity, prioritizing analogs for synthesis .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data across independent studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, with random-effects models accounting for inter-study variability. Sensitivity analysis identifies outliers, while funnel plots assess publication bias. For in-house data, hierarchical clustering (e.g., PCA) groups results by assay type, reducing noise from methodological differences .

Q. How should researchers document synthetic protocols to ensure reproducibility of this compound studies?

- Methodological Answer : Report exact molar ratios, solvent purification methods (e.g., distillation over CaH₂), and light source specifications (wavelength, intensity). Include raw NMR spectra (δ values, integration) in supplementary materials and provide CAS numbers for all reagents. Use SI units and IUPAC nomenclature consistently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.